3-acetamido-N-ethoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-acetamido-N-ethoxybenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-13-11(15)9-5-4-6-10(7-9)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
ZWEMZZBLEAETDV-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=CC(=CC=C1)NC(=O)C |
Origin of Product |
United States |
Contextualizing Benzamide Derivatives in Medicinal Chemistry and Chemical Biology
Benzamide (B126) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. nih.govrsc.org These compounds are recognized for their diverse pharmacological activities, which include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nih.gov The versatility of the benzamide structure allows for substitutions on the benzene (B151609) ring and the amide nitrogen, which can significantly modulate the molecule's biological activity. rsc.orgnih.gov
The benzamide core itself is a simple amide derivative of benzoic acid. bldpharm.com Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, is crucial for its binding to biological targets such as enzymes and receptors. This has led to the development of numerous successful drugs. For instance, amisulpride (B195569) and sulpiride (B1682569) are benzamide derivatives used in psychiatry, while metoclopramide (B1676508) is an antiemetic and prokinetic agent. nih.gov The continuous exploration of benzamide derivatives is a testament to their enduring importance in the quest for new and improved therapeutic agents. nih.gov
Significance of N Substituted Amides in Biologically Active Molecules
The substitution on the amide nitrogen (N-substitution) is a key strategy in drug design to fine-tune the properties of a molecule. acs.org In the case of benzamides, N-substitution can influence a compound's solubility, metabolic stability, and ability to cross biological membranes, all of which are critical pharmacokinetic parameters. acs.org The amide bond itself is relatively stable under physiological conditions, making it a reliable linker in drug molecules. chemsrc.com
The introduction of an N-alkoxy group, such as the N-ethoxy group in 3-acetamido-N-ethoxybenzamide, is of particular interest in synthetic and medicinal chemistry. N-alkoxyamides have been shown to be effective directing groups in transition metal-catalyzed reactions, such as those involving palladium and ruthenium. rsc.orgnih.gov This reactivity allows for the construction of complex heterocyclic structures, which are often found in biologically active compounds. nih.gov Specifically, N-alkoxybenzamides have been utilized in C-H activation/annulation reactions to synthesize isoindolinones and phthalimides, demonstrating their utility in generating diverse molecular architectures. nih.govacs.org The nature of the N-alkoxy group, such as the less sterically demanding methoxy (B1213986) or ethoxy groups, can play a crucial role in the efficiency and outcome of these synthetic transformations. acs.org
Overview of Research Trajectories for Complex Benzamide Scaffolds
Strategies for Benzamide Core Formation
The central structural feature of the target molecule is the benzamide framework. Its formation is a critical step that can be achieved either by creating the amide linkage first or by modifying a pre-existing benzamide.
The most common and versatile method for constructing a benzamide core is through the coupling of a carboxylic acid and an amine. hepatochem.com This reaction, fundamental in medicinal chemistry, typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. hepatochem.comluxembourg-bio.com For the synthesis of an N-ethoxybenzamide derivative, this would involve the coupling of a suitably substituted benzoic acid with ethoxyamine (H₂N-OEt).
The activation of the carboxylic acid is achieved using a variety of coupling reagents, which convert the hydroxyl group of the acid into a better leaving group. luxembourg-bio.com This process forms a reactive intermediate, such as an active ester or an acyl halide, which then readily reacts with the amine. hepatochem.com The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, especially when dealing with complex or sensitive substrates. hepatochem.comnumberanalytics.com
Several classes of coupling reagents have been developed and are widely used:
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic choices for amide bond formation. hepatochem.comluxembourg-bio.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To improve efficiency and reduce side reactions like epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.compeptide.com
Uronium/Aminium and Phosphonium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU are highly efficient and have become popular due to their high reactivity and the formation of soluble byproducts. numberanalytics.compeptide.com COMU is noted for requiring only one equivalent of base and existing in a more reactive uronium form. peptide.com
Other Reagents : Simpler, more sustainable reagents have also been explored. For instance, diphenylsilane (B1312307) has been described as a coupling reagent that facilitates the direct coupling of carboxylic acids and amines, producing only hydrogen and a siloxane as byproducts. rsc.org
Interactive Table: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Byproducts | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Ureas (e.g., DCU) | Widely used; DCC byproduct is insoluble, facilitating removal; DIC byproduct is soluble, better for solid-phase synthesis. hepatochem.comluxembourg-bio.compeptide.com |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Guanidinium/Urea (B33335) derivatives | Highly efficient, fast reaction times, and reduced epimerization compared to carbodiimides alone. numberanalytics.compeptide.com |
| Phosphonium Salts | PyAOP, BOP | Phosphine oxides | Particularly effective for sterically hindered or challenging couplings. peptide.com |
| Silanes | Diphenylsilane | Hydrogen, Siloxane | Offers a sustainable approach with minimal waste. rsc.org |
The introduction of the ethoxy group onto the aromatic ring is typically achieved via nucleophilic substitution on a corresponding phenolic precursor. If the synthesis starts from 3-hydroxybenzamide (B181210) or a derivative thereof, several classic and modern etherification methods can be employed.
Williamson Ether Synthesis : This is a widely used and robust method involving the reaction of a phenoxide ion with an alkyl halide. numberanalytics.comnumberanalytics.com In this context, a 3-hydroxybenzamide derivative would first be deprotonated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide. This nucleophile then attacks an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the ether linkage. A patented method for synthesizing 2-ethoxybenzamide (B1671398) (ethenzamide) from salicylamide (B354443) and ethyl sulfate in a sodium hydroxide solution exemplifies this approach on a benzamide scaffold. google.com
Ullmann Ether Synthesis : This method involves the copper-catalyzed coupling of an aryl halide with an alkoxide. numberanalytics.comnumberanalytics.com While traditionally used for diaryl ethers, it can be adapted for alkyl aryl ethers. This would be more relevant if the starting material were a 3-halobenzamide derivative.
Modern Catalytic Methods : More recent developments include palladium- or iron-catalyzed etherification reactions. numberanalytics.comnih.gov These methods can offer milder reaction conditions and broader substrate scope. For instance, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols. nih.gov Another study developed a method for etherification via aromatic substitution on 1,3-disubstituted benzene (B151609) rings containing electron-withdrawing groups, which could be applicable to appropriately substituted benzamide precursors. acs.org
Interactive Table: Comparison of Etherification Methods for Phenolic Benzamides
| Method | Reagents | Mechanism | Advantages/Disadvantages |
|---|---|---|---|
| Williamson Synthesis | Base (e.g., NaOH, K₂CO₃), Ethylating Agent (e.g., EtI, Et₂SO₄) | Sₙ2 | Robust, widely applicable, may require harsh basic conditions. numberanalytics.comnumberanalytics.comgoogle.com |
| Ullmann Condensation | Copper Catalyst, Base, Aryl Halide, Alcohol | Catalytic Cycle | Useful for aryl halides, but often requires high temperatures. numberanalytics.comnumberanalytics.com |
| Transition-Metal Catalysis | Pd, Fe, or other metal catalysts | Varies (e.g., Reductive Elimination) | Milder conditions, higher selectivity, but catalysts can be expensive. numberanalytics.comnih.gov |
Selective Introduction of the Acetamido Moiety to the Aromatic Ring
The acetamido group (-NHCOCH₃) is typically introduced by the acylation of a corresponding primary aromatic amine. nih.gov In a synthetic route for this compound, this step would involve the acetylation of a 3-amino-N-ethoxybenzamide intermediate. The selectivity of this reaction is important, especially to avoid acylation at the N-ethoxy nitrogen.
Standard acetylating agents include acetyl chloride and acetic anhydride. nih.gov However, due to the presence of multiple nucleophilic sites, milder and more selective methods are often preferred. Recent research has focused on greener and more efficient acetylation protocols. For example, acetonitrile (B52724) has been successfully used as both the acetylating agent and solvent, catalyzed by a low-cost Lewis acid like alumina (B75360) in a continuous-flow process. nih.gov Another method employs acetonitrile as the acylating agent with in situ generated trimethylsilyl (B98337) iodide as a catalyst under microwave conditions, which shows high selectivity for aromatic amines over aliphatic ones. researchgate.net The use of diacylaminoquinazolinones has also been reported as a highly chemoselective method for acylating primary amines in the presence of secondary amines. researchgate.net
Direct N-Ethoxylation of the Amide Nitrogen
The direct introduction of an ethoxy group onto the amide nitrogen of a pre-formed benzamide, such as 3-acetamidobenzamide, represents a significant synthetic challenge. Amide N-H bonds are generally not reactive enough for simple substitution, and the nitrogen lone pair is delocalized due to resonance, making it less nucleophilic. youtube.com
Amides bearing two electronegative atoms on the nitrogen are known as anomeric amides. psu.edu Their synthesis and reactivity are distinct from standard amides. The introduction of an alkoxy group at the amide nitrogen radically alters the electronic properties, inhibiting standard amide resonance. psu.edu
Direct N-alkoxylation is not a common transformation. However, literature on the synthesis of N,N-dialkoxyamides provides insight into potential pathways. One reported method involves the solvolysis of N-chlorohydroxamic esters in alcohol, though this can result in low yields. psu.edu A more effective method generates N,N-dialkoxyamides from hydroxamic esters using a hypervalent iodine reagent, phenyliodine(III)bis(trifluoroacetate) (PIFA). This reaction is proposed to proceed through an alkoxynitrenium ion intermediate, which is then trapped by an alcohol. psu.edu Adapting such a strategy for a selective mono-ethoxylation of a standard amide would be a novel and complex endeavor, likely requiring the initial conversion of the amide to a more reactive precursor, such as an N-hydroxyamide (hydroxamic acid) or an N-haloamide.
Derivatization and Functionalization of the this compound Scaffold
Once the this compound scaffold is synthesized, it can be further modified to create a library of analogous compounds for structure-activity relationship (SAR) studies. nih.gov Derivatization can occur at several positions:
Aromatic Ring : The benzene ring has two available positions (C4, C6, and C2 relative to the carbonyl) for electrophilic aromatic substitution, such as halogenation or nitration, although the directing effects of the existing substituents would need to be considered.
Acetamido Group : The acetyl group could be replaced with other acyl groups (e.g., propanoyl, benzoyl) by starting the synthesis with a different acylating agent.
N-Ethoxy Group : The ethyl group could be varied by using different O-alkylhydroxylamines in the initial coupling step or different alkylating agents in an etherification step. This could include longer alkyl chains, branched chains, or chains containing other functional groups.
The synthesis of various N-substituted benzamide derivatives is a common strategy in drug discovery to optimize biological activity. nih.govmdpi.comresearchgate.net
Modification of Aromatic Ring Substituents
The functionalization of the aromatic ring of benzamide derivatives is pivotal for creating analogues of this compound. The inherent chemical properties of the substituents on the benzamide ring dictate the regioselectivity of further modifications.
Classical and Advanced Substitution Reactions Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene ring. wikipedia.orglibretexts.org These include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃), and sulfonation (using fuming H₂SO₄). libretexts.orgyoutube.comlibretexts.org
More modern approaches, such as transition-metal-catalyzed C-H bond functionalization, offer powerful and selective methods for modifying the aromatic ring. researchgate.netacs.org The amide group itself can serve as a directing group, facilitating the selective functionalization of the C-H bonds at the ortho positions (positions 2 and 4 in this case). researchgate.net Rhodium and palladium catalysts are frequently used for these transformations, enabling the formation of new C-C, C-N, and C-O bonds. researchgate.netrsc.org
Table 1: Synthetic Modifications of the Aromatic Ring in Benzamide Derivatives
| Reaction Type | Reagents & Conditions | Resulting Functionalization |
|---|---|---|
| Nitration | Concentrated HNO₃, H₂SO₄ | Introduction of a nitro group (–NO₂) at ortho/para positions. |
| Halogenation | Br₂ or Cl₂, Lewis Acid (e.g., FeBr₃, AlCl₃) | Introduction of a halogen (–Br, –Cl) at ortho/para positions. libretexts.org |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Introduction of a sulfonic acid group (–SO₃H) at ortho/para positions. libretexts.org |
| Friedel-Crafts Acylation | Acyl Halide (RCOCl), AlCl₃ | Introduction of an acyl group (–COR) at ortho/para positions. |
| C-H Arylation | Aryl Halide, Pd or Rh catalyst, Base | Introduction of an aryl group at the ortho position via directed C-H activation. acs.org |
Chemical Transformations of the Acetamido Group
The acetamido group itself is amenable to a range of chemical transformations, allowing for further diversification of the this compound structure.
Hydrolysis to an Amino Group The most common transformation of the acetamido group is its hydrolysis to the corresponding primary amine. This reaction can be carried out under either acidic or alkaline conditions, typically requiring heat. chemguide.co.uk
Acidic Hydrolysis : Heating the amide with a dilute mineral acid, such as hydrochloric acid (HCl), yields the corresponding ammonium (B1175870) salt (3-amino-N-ethoxybenzamide hydrochloride) and acetic acid. youtube.comlibretexts.org
Alkaline Hydrolysis : Heating the amide with an aqueous base, such as sodium hydroxide (NaOH), produces the free amine (3-amino-N-ethoxybenzamide), ammonia (B1221849) gas, and the salt of the carboxylic acid (sodium acetate). youtube.comlibretexts.orgyoutube.com Ceria (CeO₂) has also been investigated as a solid catalyst for amide hydrolysis. nih.gov
Reduction to an Ethylamino Group The acetamido group can be reduced to the corresponding ethylamino group (–NHCH₂CH₃). This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice, followed by an aqueous workup. libretexts.org This reaction converts the amide carbonyl group into a methylene (B1212753) group (CH₂).
Use as a Protecting Group In multi-step syntheses, the acetyl group can be used as a protecting group for an aromatic amine. Acetylation reduces the activating nature of the amino group and prevents unwanted side reactions during electrophilic substitution. msu.edu Following the desired transformations on other parts of the molecule, the acetyl group can be removed via hydrolysis to regenerate the free amine. msu.edu A mild deprotection sequence involves converting the acetamide (B32628) to an imidoyl chloride with oxalyl chloride, which is then hydrolyzed to release the amine hydrochloride salt. organic-chemistry.org
Table 2: Chemical Transformations of the Acetamido Functional Group
| Transformation | Reagents & Conditions | Resulting Functional Group |
|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | Amino group (as ammonium salt, –NH₃⁺) libretexts.org |
| Alkaline Hydrolysis | Dilute NaOH or KOH, heat | Amino group (–NH₂) chemguide.co.uk |
| Reduction | 1. LiAlH₄ in THF; 2. H₂O workup | Ethylamino group (–NHCH₂CH₃) libretexts.org |
| Deprotection | 1. (COCl)₂; 2. Propylene glycol | Amino group (as hydrochloride salt, –NH₃⁺Cl⁻) organic-chemistry.org |
Synthetic Approaches for N-Alkoxyamide Variations
The N-ethoxybenzamide core of the target molecule is an example of an N-alkoxyamide. The synthesis of this functional group is a key step in preparing the final compound and its analogues with different alkoxy groups.
Amide Bond Formation The most direct and common method for constructing N-alkoxyamides is the coupling of a carboxylic acid with an N-alkoxyamine (e.g., O-ethylhydroxylamine). This reaction requires the activation of the carboxylic acid. Standard peptide coupling reagents are widely used for this purpose.
Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, facilitating the attack by the N-alkoxyamine. libretexts.org
Mixed Anhydrides : A convenient method, particularly for sterically hindered substrates, involves activating the carboxylic acid by forming a mixed anhydride. For instance, treatment with methanesulfonyl chloride and a base like triethylamine (B128534) generates a highly reactive mixed methanesulfonic anhydride, which readily reacts with the N-alkoxyamine. organic-chemistry.org
Other Coupling Agents : A vast array of modern coupling reagents developed for peptide synthesis, such as HBTU, HATU, and T3P, can also be applied to efficiently form the N-alkoxyamide bond. rsc.org
Alternative and Subsequent Reactions While direct coupling is most common, other methods exist. N-α-alkoxyalkyl-carboxamides can be prepared by reacting primary amides with α-haloalkyl ethers in the presence of a tertiary amine. google.com Furthermore, N-alkoxyamides themselves are versatile intermediates. They can be converted into esters through methods like electrochemical oxidation or treatment with reagents such as N-bromosuccinimide (NBS). acs.orgorganic-chemistry.orgacs.org Recently, nickel-catalyzed reductive cross-coupling of N-alkoxyphthalimides with alkyl halides has been developed as a novel method for C-N bond formation under mild conditions. nih.gov
Table 3: Synthetic Approaches for N-Alkoxyamide Formation
| Method | Activating Agent / Reagents | Description |
|---|---|---|
| Carboxylic Acid Coupling | DCC, EDC, or other carbodiimides | The carboxylic acid is activated by the carbodiimide (B86325) to form an O-acylisourea intermediate, which is then attacked by the N-alkoxyamine. libretexts.org |
| Mixed Anhydride Method | Methanesulfonyl chloride, triethylamine | The carboxylic acid is converted to a highly reactive mixed anhydride, facilitating nucleophilic attack by the N-alkoxyamine. organic-chemistry.org |
| Peptide Coupling Reagents | HATU, HBTU, T3P, etc. | These reagents form activated esters or similar species in situ, leading to efficient and often racemization-free coupling. rsc.org |
| N-Alkylation of Amides | α-haloalkyl ether, base | A primary amide can be N-alkylated using an appropriate halo-ether, though this is less common for N-alkoxyamides. google.com |
Advanced Synthetic Strategies for Stereochemical Control in Benzamide Derivatives
While this compound itself is achiral, the synthesis of chiral analogues is a significant area of research. Stereochemical control can be achieved by introducing chirality that leads to diastereomers or by creating atropisomers, which are stereoisomers arising from restricted rotation around a single bond.
Atroposelective Synthesis If a benzamide is sufficiently substituted, particularly at the positions ortho to the amide group, rotation around the aryl-carbonyl (Ar-CO) or aryl-nitrogen (Ar-N) bond can be hindered, leading to stable, isolable atropisomers. nih.govrsc.org
Catalytic Asymmetric Reactions : Elegant methods have been developed for the atroposelective synthesis of benzamides. These include peptide-catalyzed asymmetric bromination, where a chiral peptide catalyst directs the halogenation to one ortho position, creating an axially chiral product with high enantioselectivity. nih.govresearchgate.netacs.org Another powerful strategy is the palladium-catalyzed asymmetric carbonylation of aryl iodides with amides, which can construct axially chiral cyclic and acyclic amides. rsc.orgrsc.org
Chiral Auxiliaries A common strategy for diastereoselective synthesis involves the temporary incorporation of a chiral auxiliary. youtube.com This chiral, non-racemic group is attached to the starting material and directs the stereochemical outcome of a subsequent reaction. After serving its purpose, the auxiliary is removed. youtube.com For example, Ellman's chiral tert-butanesulfinamide is a highly effective auxiliary for the asymmetric synthesis of chiral amines, and similar principles can be applied to create chiral benzamide derivatives. osi.lv A novel spiro-amido chiral auxiliary has been used in diastereoselective Diels-Alder reactions. nih.gov
Substrate-Controlled Synthesis In substrate-controlled synthesis, a pre-existing stereocenter within the molecule directs the formation of a new stereocenter. youtube.com For a benzamide derivative, if a chiral center exists on a substituent (e.g., on the N-alkoxy group), it can influence the facial selectivity of reactions on the aromatic ring or at the carbonyl group, leading to a diastereomeric excess in the product. nih.gov
Table 4: Strategies for Stereochemical Control in Benzamide Synthesis
| Strategy | Description | Example Application |
|---|---|---|
| Atroposelective Catalysis | A chiral catalyst selectively produces one atropisomer over its enantiomer. | Peptide-catalyzed ortho-bromination of a benzamide to create Ar-CO axial chirality. nih.gov |
| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct a stereoselective reaction. youtube.com | Use of Ellman's sulfinamide or a chiral spiro-amido alcohol to guide nucleophilic addition or cycloaddition. osi.lvnih.gov |
| Substrate Control | An existing stereocenter in the molecule dictates the stereochemistry of a new center. youtube.com | A chiral N-alkoxy group directing the diastereoselective reduction of a ketone on an aromatic substituent. |
| Chiral Resolution | A racemic mixture of chiral benzamides is separated into its constituent enantiomers, often via chromatography on a chiral stationary phase. | Separation of atropisomeric N-chloroamide enantiomers by chiral HPLC. rsc.org |
Positional and Substituent Effects on Biological Activity
The biological profile of this compound analogues can be finely tuned by strategic modifications at various positions of the molecule. These changes can impact the compound's ability to interact with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
The benzene ring of this compound offers a scaffold for substitution, where the nature and position of the substituent can dramatically alter the compound's electronic and steric properties, thereby influencing its potency and selectivity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the pKa of the molecule and its ability to engage in hydrogen bonding or other non-covalent interactions with the target receptor. nih.gov
To illustrate the potential impact of such substitutions, a hypothetical SAR table is presented below. This table showcases how different substituents on the aromatic ring could modulate the biological activity, represented by the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Influence of Aromatic Ring Substitutions on the Potency of this compound Analogues
| Substituent (R) | Position on Aromatic Ring | Hypothetical IC50 (nM) | Rationale |
|---|---|---|---|
| H | - | 100 | Unsubstituted parent compound. |
| 4-Cl | 4 | 50 | Electron-withdrawing group may enhance binding. |
| 4-OCH3 | 4 | 150 | Electron-donating group may be less favorable. |
| 2-CH3 | 2 | 200 | Potential steric hindrance from ortho-substituent. |
| 5-NO2 | 5 | 25 | Strong electron-withdrawing group potentially forming key interactions. |
This table is for illustrative purposes only and the data is hypothetical.
The N-ethoxy group is a distinctive feature of this compound. This substituent on the amide nitrogen can play a multifaceted role in the molecule's interaction with its biological target. The presence of the oxygen atom in the ethoxy group introduces a potential hydrogen bond acceptor, which could form a crucial interaction with a hydrogen bond donor residue in the receptor's binding pocket.
The acetamido group (-NHCOCH3) at the 3-position of the benzamide is another key site for modification. This group provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), making it a significant contributor to the ligand's binding energy. Alterations to this group can have a profound impact on biological activity.
For example, replacing the methyl group of the acetamido moiety with larger alkyl or aryl groups could explore additional hydrophobic pockets within the binding site, potentially increasing potency. mdpi.com Conversely, such modifications could also introduce steric clashes. The nature of the substituent on the acetyl group can also influence the electronic properties of the amide, which in turn can affect the strength of its hydrogen bonding interactions. Studies on other classes of compounds have shown that even subtle changes, such as replacing an acetyl group with a different acyl group, can lead to significant changes in biological activity. nih.gov
Table 2: Hypothetical Impact of Acetamido Group Modifications on Ligand-Target Binding
| Modification to Acetamido Group | Hypothetical Binding Affinity (Kd, nM) | Rationale |
|---|---|---|
| -NHCOCH3 (Acetamido) | 80 | Parent compound. |
| -NHCOCF3 (Trifluoroacetamido) | 40 | Electron-withdrawing CF3 may strengthen H-bonding. |
| -NHCO-Cyclopropyl | 120 | Bulky group may cause steric hindrance. |
| -NHCHO (Formamido) | 200 | Smaller group may have weaker interactions. |
This table is for illustrative purposes only and the data is a hypothetical representation of binding affinity.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional shape of a molecule is intimately linked to its biological function. Conformational analysis of this compound and its analogues is therefore crucial for understanding their mechanism of action and for designing more potent and selective compounds.
The planarity of the amide bond is a well-established concept, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. This delocalization results in a partial double bond character for the C-N bond and a significant rotational barrier. researchgate.net However, the degree of this planarity and the height of the rotational barrier can be influenced by substituents on both the nitrogen and the carbonyl carbon. nih.gov
In this compound, the N-ethoxy group can influence the electronic properties of the amide nitrogen. The electronegative oxygen atom may reduce the electron-donating ability of the nitrogen into the carbonyl, potentially lowering the rotational barrier around the C-N bond compared to a simple N-alkyl amide. stackexchange.com Furthermore, significant steric bulk on the nitrogen can lead to pyramidalization, where the nitrogen atom deviates from a planar sp2 hybridization towards a more sp3-like geometry. nsf.gov This distortion from planarity can have a substantial effect on the molecule's preferred conformation and its ability to fit into a receptor binding site.
To understand the precise three-dimensional features required for biological activity, computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be employed. nih.govnih.gov In a typical 3D-QSAR study, a series of analogues with known biological activities are aligned based on a common structural scaffold. Then, molecular fields (steric and electrostatic) are calculated around the molecules. Statistical methods are then used to derive a correlation between the variations in these fields and the observed biological activities.
For this compound analogues, a 3D-QSAR model could reveal the optimal steric and electronic properties at different positions of the molecule. For example, the model might indicate that a region of negative electrostatic potential is favored near the N-ethoxy group, while a sterically bulky group is disfavored near the ortho-position of the aromatic ring. Such insights are invaluable for the rational design of new analogues with improved biological profiles.
Bioisosteric Replacements within the Benzamide Framework
The benzamide core is a critical pharmacophoric element in a multitude of biologically active molecules. Its amide bond, in particular, plays a pivotal role in establishing key interactions with biological targets. However, the inherent metabolic instability of the amide bond often necessitates its replacement with more robust functional groups. Research into bioisosteric replacements for the amide moiety in benzamide-containing compounds has explored a variety of classical and non-classical substitutes.
One prominent area of investigation has been the replacement of the amide group in ortho-substituted benzamides, which have demonstrated significant nematicidal activity. nih.govresearchgate.netnih.gov A study focused on the Wact-11 scaffold, an ortho-substituted benzamide, explored a range of amide bioisosteres to probe the structural requirements for activity against the nematode Caenorhabditis elegans. nih.govresearchgate.netnih.gov
The investigated bioisosteric replacements for the amide group included esters, thioamides, selenoamides, sulfonamides, alkyl thio- and oxo-amides, ureas, and triazoles. nih.govresearchgate.netnih.gov The rationale behind selecting these particular groups was to systematically vary the geometric and electronic features of the original amide functionality. nih.gov This allows for a detailed mapping of the chemical space and a clearer understanding of which properties are essential for maintaining or improving biological activity. nih.gov
The results of these bioisosteric modifications have underscored the critical nature of the amide group for the observed nematicidal effects. nih.govresearchgate.netnih.gov While some replacements led to a retention of activity, many resulted in a significant decrease, highlighting the specific hydrogen bonding and conformational constraints imposed by the amide. For instance, the triazole group, considered a non-classical bioisostere of the amide, has been successfully employed in other therapeutic areas to mimic the peptide bond. nih.gov
The structural similarity of sulfonamides to urea has also been exploited in the design of urease inhibitors, where they can compete with the natural substrate for binding to the enzyme's active site. nih.gov This principle of structural mimicry is a guiding concept in the selection of appropriate bioisosteres. nih.gov
The following table summarizes the various bioisosteric replacements of the amide group in benzamide analogues and their general impact on biological activity, drawing from studies on related benzamide scaffolds.
| Original Functional Group | Bioisosteric Replacement | Key Structural Change | General Impact on Activity |
| Amide | Ester | Replacement of N-H with O | Often leads to reduced activity due to loss of hydrogen bond donor capability. nih.gov |
| Amide | Thioamide | Replacement of C=O with C=S | Alters electronic properties and hydrogen bonding capacity. nih.gov |
| Amide | Selenoamide | Replacement of C=O with C=Se | Further modification of electronic and steric properties. nih.gov |
| Amide | Sulfonamide | Replacement of C=O with SO2 | Changes geometry and electronic distribution significantly. nih.govnih.gov |
| Amide | Urea | Insertion of an additional N-H group | Increases hydrogen bonding potential. nih.gov |
| Amide | Triazole | Replacement with a five-membered aromatic ring | Acts as a non-classical, more rigid mimic of the amide bond. nih.govacs.org |
It is important to note that the success of a particular bioisosteric replacement is highly context-dependent, relying on the specific biological target and the surrounding molecular architecture. mdpi.com The introduction of a bioisostere can lead to nuanced changes in molecular size, shape, electronic distribution, polarity, and other physicochemical properties that can be either beneficial or detrimental to the desired biological effect. researchgate.net
Further research into the bioisosteric modification of the benzamide framework in analogues of this compound is warranted to delineate a more precise SAR profile for this specific chemical series. Such studies will undoubtedly contribute to the design of new therapeutic agents with improved efficacy and drug-like properties.
Biological Activities and Molecular Mechanisms of Action in Vitro Investigations
Enzyme Modulation Studies
This section details the in vitro investigation of 3-acetamido-N-ethoxybenzamide and its related analogues on various enzyme systems. The studies summarized below explore the inhibitory and modulatory profiles of these compounds, providing insight into their potential molecular mechanisms of action.
Adenylyl Cyclase (AC) Inhibition Profiles of Amide Derivatives
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cellular signaling. nih.gov The development of isoform-selective AC inhibitors is a significant area of research due to the distinct physiological roles of the nine membrane-bound AC isoforms (mACs). nih.gov
Recent studies have focused on the development of benzamide (B126) derivatives as potent and selective inhibitors of AC isoforms. A series of benzamide compounds demonstrated significant inhibitory activity against the Ca2+/CaM-stimulated AC1 isoform. One notable compound from this series, AC10099, displayed an IC50 of 250 nM against AC1, representing a substantial improvement in potency compared to previously identified inhibitors. purdue.edu Further optimization of this benzamide series led to the development of benzylamine pyrimidinone analogs, which showed similar or improved potency against AC1 activity. purdue.edu These findings highlight the potential of amide- and benzamide-based structures to selectively target specific adenylyl cyclase isoforms.
Histone Acetyl Transferase (HAT) Interactions of Benzamide Analogues
Histone Acetyltransferases (HATs) are enzymes involved in the acetylation of histone proteins, a key epigenetic modification that generally leads to transcriptional activation. A study focused on the synthesis of benzamides related to the natural HAT inhibitor anacardic acid revealed significant interactions with these enzymes. Specifically, a subset of 4-cyano-3-trifluoromethylphenylbenzamides with shorter alkyl chains were identified as inhibitors of the human p300 HAT. These benzamide analogues were shown to decrease histone acetylation levels in immortalized HEK cells and counteract the effects of the histone deacetylase (HDAC) inhibitor SAHA in MCF7 breast cancer cells. scbt.com
Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Acetamidine-Related Structures
Nitric oxide (NO) is a signaling molecule produced by three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Overproduction of NO by iNOS and nNOS is implicated in various pathological conditions. medchemexpress.com Consequently, the development of selective inhibitors is of therapeutic interest.
Research into acetamidine-related structures has yielded potent and selective NOS inhibitors. A series of novel acetamidines, structurally related to N-(3-(aminomethyl)benzyl)acetamidine (W1400), were designed and evaluated for their inhibitory activity against iNOS and eNOS. Several of these compounds were found to be highly selective for iNOS over eNOS. nih.govnih.gov The most active and selective compound in one study was N-benzylacetamidine, which exhibited a high degree of selectivity for iNOS. nih.gov The introduction of different N-substituents, such as a 4-methylpyridine or a tosylate group, also led to selective inhibition of iNOS. nih.gov These studies demonstrate that the acetamidine scaffold is a promising framework for developing isoform-selective NOS inhibitors.
Cyclooxygenase (COX) Inhibition by Amide Derivatives
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins from arachidonic acid. frontiersin.org While COX-1 is constitutively expressed and plays a role in cytoprotection, COX-2 is inducible and is involved in inflammation. frontiersin.org The conversion of the carboxylate group in nonsteroidal anti-inflammatory drugs (NSAIDs) into amide derivatives has been shown to be an effective strategy for generating potent and highly selective COX-2 inhibitors. purdue.edunih.gov
For instance, amide derivatives of indomethacin and meclofenamic acid have demonstrated significant COX-2 selectivity. purdue.edu In the meclofenamic acid series, the methyl amide derivative exhibited some COX-2-selective inhibition, and increasing the alkyl chain length or incorporating a terminal halogen further increased potency and selectivity. purdue.edu Similarly, various amide derivatives of ibuprofen, flurbiprofen, and carprofen have been designed as dual fatty acid amide hydrolase (FAAH) and COX inhibitors. nih.govsigmaaldrich.com
| Compound | Parent NSAID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
|---|---|---|---|---|
| Indomethacin Amide (7) | Indomethacin | >100 | 0.009 | purdue.edu |
| Indomethacin Ester (8) | Indomethacin | >100 | 0.2 | purdue.edu |
| Indomethacin Amide (19) | Indomethacin | >100 | 0.04 | purdue.edu |
| Meclofenamate Amide (25) | Meclofenamic Acid | 18 | 0.2 | purdue.edu |
| Meclofenamate Amide (31) | Meclofenamic Acid | 17 | 0.12 | purdue.edu |
Phosphodiesterase (PDE) Modulation by Pyridine-Based Analogues
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cAMP and cGMP, thereby playing a crucial role in signal transduction. The development of inhibitors for specific PDE isoforms is a major focus of drug discovery. Pyridine-based analogues have been investigated as modulators of PDE activity.
A series of novel heterocycle-based aminothiazoles, incorporating a pyridine moiety, were designed as potential inhibitors of PDE5. nih.gov These compounds were synthesized from a 3-oxo-N-(thiazol-2-yl)butanamide intermediate. Several of the synthesized pyridine derivatives demonstrated potent inhibition of PDE5. nih.gov The pyridinecarboxamide scaffold is recognized as a promising structure in drug design for various therapeutic applications. biorxiv.org Additionally, pyridinone analogues have been identified as inhibitors of PDE7A, further indicating the utility of the pyridine core in developing selective PDE modulators. nih.gov
Sterol Carrying Protein (SCP) Modulation by Ethoxybenzamide Derivatives
Sterol Carrier Protein-2 (SCP-2) is a non-specific lipid-binding protein involved in the intracellular transport of various lipids, including cholesterol and fatty acids. nih.gov It is believed to facilitate the movement of its lipophilic cargo from sites of synthesis, such as the endoplasmic reticulum, to other cellular locations like the cell surface. nih.gov Research has also identified SCP-2 as a potential binding protein for endocannabinoids, such as N-arachidonylethanolamine (AEA) and 2-arachidonoylglycerol (2-AG), suggesting a role in facilitating their cellular uptake. nih.gov
Currently, there is no scientific literature available that specifically describes the modulation of Sterol Carrying Protein (SCP) by ethoxybenzamide derivatives. The existing research on SCP focuses on its interactions with endogenous lipids and related signaling molecules.
Receptor Binding and Functional Assays
The interaction of benzamide derivatives with specific receptors is a key determinant of their pharmacological activity. Investigations into their binding affinities and selectivity provide insights into their potential therapeutic applications.
Beta-Adrenergic Receptor (β-AR) Ligand Binding and Selectivity
Benzamide and acetamide (B32628) derivatives have been investigated for their activity as beta-adrenergic receptor (β-AR) agonists. The β-adrenoceptor family, comprising β1, β2, and β3 subtypes, is crucial in regulating cardiovascular and metabolic functions.
Research has focused on developing selective agonists for these receptors. For instance, a series of heterocyclic acetamide and benzamide derivatives were identified as potent and selective beta-3 adrenergic receptor agonists. The selectivity of these compounds is a critical property, as promiscuous binding to multiple β-adrenoceptor subtypes can lead to side effects. For example, β-blockers that target β1-adrenoceptors in the heart can also affect β2-adrenoceptors, leading to side effects like increased airway resistance.
The affinity (the ability to bind) and efficacy (the ability to produce a response) of a ligand determine its classification as an agonist or antagonist. Studies on various β-adrenoceptor agonists have shown that their subtype selectivity can be based on either selective affinity or selective intrinsic efficacy. For example, compounds like salmeterol and formoterol show high selectivity for the β2-adrenoceptor due to their high affinity for this subtype. In contrast, other ligands may exhibit subtype-selective intrinsic efficacy. The binding kinetics of these ligands are influenced by physicochemical properties; hydrophobic interactions, in particular, play a significant role in the binding of ligands to the β1-adrenoceptor.
| Compound Type | Target Receptor | Observed Activity | Basis of Selectivity |
|---|---|---|---|
| Heterocyclic Benzamide Derivatives | β3-Adrenergic Receptor | Agonist | Selective Affinity |
| Salmeterol / Formoterol | β2-Adrenergic Receptor | Agonist | Selective Affinity |
| Denopamine | β1-Adrenergic Receptor | Agonist | Selective Intrinsic Efficacy |
| Clenbuterol / Salbutamol | β2-Adrenergic Receptor | Agonist | Selective Intrinsic Efficacy |
Cellular Pathway Investigations
Beyond direct receptor binding, ethoxybenzamide compounds can modulate complex cellular pathways, leading to specific biological outcomes.
Melanin Synthesis Stimulation by Ethoxybenzamide
2-Ethoxybenzamide (B1671398) (ETZ), a related compound, has been shown to significantly enhance melanin synthesis in B16F1 melanoma cells. This process is critical for skin pigmentation and protection against UV radiation. Excessive or uneven melanin deposition, however, can lead to hyperpigmentary disorders.
The mechanism by which ETZ stimulates melanogenesis involves the upregulation of key melanogenic proteins and genes.
Gene Expression: ETZ treatment enhances the mRNA levels of genes crucial for melanin production, including microphthalmia-associated transcription factor (MITF) and the melanocortin 1 receptor (MC1R). MITF is a master regulator that controls the transcription of enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
Protein Levels: Western blot analysis confirmed that ETZ increased the levels of melanogenic proteins, with the exception of TRP-2.
Signaling Pathway: The stimulation of melanin synthesis by ETZ is mediated through the phosphorylation of the cAMP response element-binding protein (CREB). Notably, this occurs without altering the intracellular levels of cAMP. This indicates that ETZ activates the CREB signaling pathway, a key cascade in melanogenesis, leading to increased production of melanin.
| Parameter | Effect of 2-Ethoxybenzamide (ETZ) | Underlying Mechanism |
|---|---|---|
| Melanin Content | Significantly Increased | Upregulation of melanogenesis |
| Melanogenic Gene mRNA (MITF, MC1R) | Enhanced | Increased transcription |
| Melanogenic Protein Levels (except TRP-2) | Increased | Increased translation |
| CREB Phosphorylation | Observed | Activation of CREB signaling pathway |
| Intracellular cAMP Levels | No Effect | cAMP-independent mechanism |
Antagonistic or Agonistic Activities of Related Benzamide Compounds
The benzamide scaffold is present in a variety of pharmacologically active molecules that exhibit either antagonistic (inhibitory) or agonistic (activating) effects on different biological targets.
Serotonin Receptor Antagonism: A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives have demonstrated potent antagonistic activity at the serotonin-3 (5-HT3) receptor. This receptor is involved in processes such as emesis, and its antagonists are used to manage nausea and vomiting.
Enzyme Inhibition (Antagonism): Certain benzamide derivatives have been designed as inhibitors of enzymes implicated in Alzheimer's disease. N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent inhibitor of both acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes involved in the breakdown of the neurotransmitter acetylcholine and the production of amyloid-β plaques, respectively.
Androgen Receptor Modulation: Bicalutamide, a non-steroidal antiandrogen containing a core structure with amide functionality, acts as an antagonist of the androgen receptor. However, under certain therapeutic conditions, it has been shown to exhibit partial agonistic effects, highlighting the complex nature of receptor-ligand interactions.
Antimicrobial Action Mechanisms of Benzamide Derivatives
Benzamide derivatives have garnered significant attention for their potential as antimicrobial agents, possessing antibacterial and antifungal properties. The rise of multidrug-resistant bacteria necessitates the development of new antibiotics, potentially with novel mechanisms of action.
The antimicrobial activity of benzamides is linked to several mechanisms:
Despite a comprehensive search for scientific literature and data, no information was found regarding the advanced applications of the chemical compound "this compound" in the fields of chemical biology as outlined in the provided structure. Searches for its use in the design of chemical probes, as a scaffold in drug discovery, or its utility in high-throughput screening campaigns did not yield any relevant research findings.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for the specified sections and subsections. The compound "this compound" does not appear to be a subject of published research in the contexts of biological target identification, protein profiling, or as a lead compound in novel drug discovery initiatives.
Analytical Methodologies for Research on 3 Acetamido N Ethoxybenzamide and Its Derivatives
Spectroscopic Characterization (e.g., IR, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-acetamido-N-ethoxybenzamide. Each method provides unique information about the compound's functional groups and atomic connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is a primary tool for identifying the functional groups present in a molecule. For this compound, which is a secondary amide, characteristic absorption bands are expected. The N-H stretching vibration of a secondary amide typically appears as a single, sharp band between 3370 and 3170 cm⁻¹. spectroscopyonline.com Hydrogen bonding can cause this peak to broaden and shift. spcmc.ac.in The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, generally occurring in the range of 1680-1630 cm⁻¹. spectroscopyonline.comacs.org Another key diagnostic peak is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, and is found between 1570-1515 cm⁻¹ in the solid state. spcmc.ac.in Other expected absorptions would include C-H stretches from the aromatic ring and alkyl groups, and C-O stretches from the ethoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would reveal the number of different types of protons and their neighboring environments. Key expected signals include a singlet for the amide N-H proton, typically in the downfield region (δ 7.9-8.1 ppm for similar structures). chemicalbook.com The protons on the aromatic ring would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The ethoxy group would present as a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. The acetyl methyl group (-COCH₃) would likely be a sharp singlet around δ 2.1-2.5 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the amide and acetamido groups would be the most downfield, typically in the δ 165-172 ppm range. redalyc.orgchemicalbook.com The aromatic carbons would resonate between δ 120-140 ppm. znaturforsch.com The carbons of the ethoxy group and the acetyl methyl group would appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. massbank.eu Under fragmentation conditions (MS/MS), characteristic losses would be expected. For instance, the benzoyl group can produce a fragment ion at m/z 105. nih.gov Other potential fragmentations could involve the loss of the ethoxy group or the acetamido group, providing further structural confirmation.
| Technique | Expected Observation for this compound | Reference Data (Analogous Compounds) |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), Amide I C=O stretch (~1660 cm⁻¹), Amide II N-H bend/C-N stretch (~1530 cm⁻¹), Aromatic C-H and C=C stretches. | Secondary amides show N-H stretch at 3370-3170 cm⁻¹ and C=O stretch at 1680-1630 cm⁻¹. spectroscopyonline.com |
| ¹H NMR Spectroscopy | Signals for amide N-H, aromatic protons, ethoxy (-OCH₂CH₃) protons, and acetyl (-COCH₃) protons. | For N-methylbenzamide, aromatic protons appear at δ 7.4-7.8 ppm; for benzamide (B126), the NH₂ protons are at δ 7.5 and 8.05 ppm (in DMSO-d₆). chemicalbook.comchemicalbook.com |
| ¹³C NMR Spectroscopy | Signals for two C=O carbons, aromatic carbons, ethoxy carbons, and acetyl methyl carbon. | Benzamide C=O at δ 169.06 ppm; N-methylbenzamide C=O at δ 167.9 ppm. chemicalbook.com |
| Mass Spectrometry | Molecular ion peak [M+H]⁺. Characteristic fragment ions corresponding to loss of ethoxy, acetamido, or benzoyl moieties. | Benzamide shows a molecular ion at m/z 121 and a major fragment at m/z 105. nist.govresearchgate.net |
Chromatographic Separation and Purification Techniques (e.g., HPLC, TLC)
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, quantification, and purification of compounds. For aromatic amides like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice.
Stationary Phase : A C18 column is commonly used, where the nonpolar octadecylsilyl groups provide a hydrophobic surface. chromatographyonline.com
Mobile Phase : A gradient elution system is often employed, typically consisting of a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The gradient would start with a higher proportion of water and gradually increase the organic solvent content to elute compounds of increasing hydrophobicity. chromatographyonline.comnih.gov
Detection : UV detection is standard for aromatic compounds, with the detection wavelength set to an absorption maximum (e.g., ~254 nm or 280 nm) to ensure high sensitivity. nih.gov Coupling HPLC with a mass spectrometer (HPLC-MS) provides both separation and mass information, which is invaluable for peak identification. nih.govoup.com
| HPLC Parameter | Typical Conditions for Aromatic Amides | Reference |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile and water (with 0.1-1.0% acid) | nih.gov |
| Elution | Gradient (e.g., 0-60% acetonitrile over 30 min) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 254 or 280 nm; or Mass Spectrometry (MS) | nih.govnih.gov |
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and convenient method for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography.
Stationary Phase : Silica gel is the most common stationary phase for separating polar organic compounds. rubingroup.orghawach.com Its polar surface interacts more strongly with polar analytes. rubingroup.org TLC plates are often coated with a fluorescent indicator (e.g., F₂₅₄) to allow for visualization of UV-active compounds under a UV lamp. merckmillipore.com
Mobile Phase (Eluent) : The choice of eluent is critical and depends on the polarity of the analyte. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be used. khanacademy.org The ratio is adjusted to achieve a retention factor (R_f) value ideally between 0.3 and 0.7 for good separation.
Visualization : Spots can be visualized under UV light (for fluorescently-tagged plates) or by staining with a chemical agent (e.g., potassium permanganate (B83412) or iodine).
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
To perform this analysis, a high-quality single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. nih.gov As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. tandfonline.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-acetamido-N-ethoxybenzamide, and how can reaction conditions be optimized?
- Methodology :
- Start with a nucleophilic acyl substitution between 3-acetamidobenzoic acid and ethoxyamine hydrochloride in the presence of a coupling agent (e.g., EDC/HOBt) under inert atmosphere .
- Optimize solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–80°C) to improve yield. Monitor progress via TLC or HPLC .
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using melting point analysis and spectroscopic methods .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the acetamido and ethoxybenzamide moieties. Compare chemical shifts with analogous compounds (e.g., N-(3-aminophenyl)acetamide derivatives) .
- IR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm, N–H bend at ~1550 cm) .
- Mass Spectrometry : Employ ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal exposure .
- Store in airtight containers away from oxidizers. Dispose of waste via approved chemical disposal programs .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology :
- Use DFT calculations (e.g., Gaussian 09) to map electron density and identify reactive sites (e.g., acetamido group). Validate models against experimental data (e.g., X-ray crystallography of related benzamides) .
- Simulate reaction pathways (e.g., nucleophilic attack at the carbonyl carbon) using molecular dynamics software (e.g., GROMACS) .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Analyze structural analogs (e.g., N-(3-aminophenyl)acetamide) to isolate substituent effects on activity .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., kinases) .
- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
- Use fluorescence quenching assays to monitor conformational changes in targets upon ligand binding .
Q. How can structural modifications enhance the stability of this compound under physiological conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
